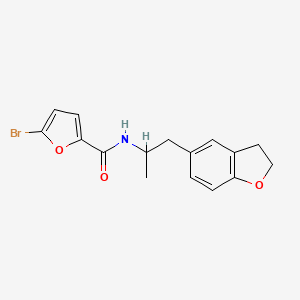

![molecular formula C12H13NOS B2959320 [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol CAS No. 1477825-85-6](/img/structure/B2959320.png)

[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol” is an organic compound . The molecule consists of a phenethyl group (C6H5CH2CH2−) attached to a hydroxyl group (−OH) .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic methods. Alcohols typically have a distinctive O-H stretch in the range of 3300 to 3400 cm^-1 and a strong C-O stretch near 1000 cm^-1 .Scientific Research Applications

Catalytic Applications and Chemical Synthesis

Methanol serves as a key molecule in various catalytic processes and chemical syntheses, highlighting its importance as a C1 synthon and hydrogen source. The study by Sarki et al. (2021) illustrates the use of methanol in the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, showcasing methanol's versatility in organic synthesis and the preparation of pharmaceutical agents through clean and cost-competitive methods (Sarki et al., 2021).

Material Science and Catalysis

The incorporation of molybdenum(VI) complexes with thiazole-hydrazone ligands into zeolite Y, as reported by Ghorbanloo and Maleki Alamooti (2017), exemplifies the development of efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This research underscores the significance of encapsulation strategies in enhancing catalytic activity and stability (Ghorbanloo & Maleki Alamooti, 2017).

Molecular Aggregation and Spectroscopic Studies

The study of molecular aggregation effects on spectroscopic properties in thiadiazole compounds by Matwijczuk et al. (2016) provides insights into how solvent interactions and molecular structures influence photophysical behaviors. Such research is crucial for understanding the underlying principles of molecular interactions and the design of materials with specific optical properties (Matwijczuk et al., 2016).

Fluorescent Chemosensors

The development of phenyl thiadiazole-based Schiff base receptors for the selective and sensitive detection of Al3+ ions by Manna et al. (2020) highlights the role of specific chemical frameworks in the design of turn-on fluorescent and colorimetric chemosensors. This work emphasizes the importance of structure-function relationships in the creation of effective molecular sensors for environmental and analytical applications (Manna et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antitumor and cytotoxic activity .

Mode of Action

It’s known that grignard reagents, which could be used in the synthesis of such compounds, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile to the carbonyl compound .

Biochemical Pathways

The addition of stabilized carbon nucleophiles to carbonyl compounds, a reaction similar to the grignard reaction, is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .

Pharmacokinetics

It’s known that the properties of alcohols and phenols, which this compound is a derivative of, can influence their pharmacokinetics .

Result of Action

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity .

Action Environment

The properties of alcohols and phenols, which this compound is a derivative of, can be influenced by environmental factors .

properties

IUPAC Name |

[2-(2-phenylethyl)-1,3-thiazol-5-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZILXVEVPNABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(S2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)

![1,6-Dimethyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2959257.png)

![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)